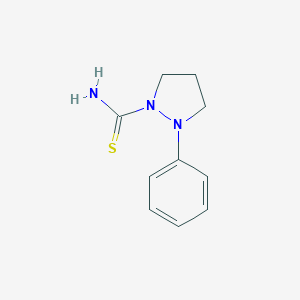
2-Phenylpyrazolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrazolidine-1-carbothioamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. The chemical structure of phenylbutazone consists of a pyrazolidine ring, a phenyl group, and a carbothioamide group.
作用機序
Phenylbutazone works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the COX enzymes, 2-Phenylpyrazolidine-1-carbothioamidene reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have both biochemical and physiological effects. Biochemically, 2-Phenylpyrazolidine-1-carbothioamidene inhibits the COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to reduce inflammation, fever, and pain. Phenylbutazone has also been shown to have antipyretic effects, which means that it can reduce fever.
実験室実験の利点と制限
One advantage of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific pathways or processes. Another advantage is that 2-Phenylpyrazolidine-1-carbothioamidene is relatively inexpensive and widely available. However, one limitation of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it can have off-target effects. For example, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to inhibit the activity of other enzymes besides COX, which can lead to unintended effects.
将来の方向性
There are several potential future directions for research on 2-Phenylpyrazolidine-1-carbothioamidene. One area of interest is the potential use of 2-Phenylpyrazolidine-1-carbothioamidene in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new formulations of 2-Phenylpyrazolidine-1-carbothioamidene that can improve its bioavailability and reduce its side effects. Finally, more research is needed to understand the off-target effects of 2-Phenylpyrazolidine-1-carbothioamidene and how they can be minimized.
合成法
Phenylbutazone can be synthesized by reacting 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. Then, the 4-chlorobenzohydrazide is reacted with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid hydrazide. Finally, the 4-chloro-3-oxobutanoic acid hydrazide is reacted with phenylisothiocyanate to form 2-Phenylpyrazolidine-1-carbothioamide.
科学的研究の応用
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Phenylbutazone has also been studied for its potential use in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
製品名 |
2-Phenylpyrazolidine-1-carbothioamide |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.3 g/mol |
IUPAC名 |
2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-10(14)13-8-4-7-12(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,14) |
InChIキー |
YAPTURSFMKYIMD-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
正規SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)




![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)